Cas no 1337256-60-6 (4-bromo-2-(piperidin-2-yl)phenol)

4-bromo-2-(piperidin-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-(piperidin-2-yl)phenol
- 1337256-60-6
- EN300-1896938
-
- インチ: 1S/C11H14BrNO/c12-8-4-5-11(14)9(7-8)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2
- InChIKey: KZPUZXACQMCMAR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)C1CCCCN1)O
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 32.3Ų
4-bromo-2-(piperidin-2-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896938-0.5g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1896938-5.0g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1896938-1g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 1g |
$1485.0 | 2023-09-18 | ||
Enamine | EN300-1896938-5g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1896938-10g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1896938-0.05g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1896938-0.1g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1896938-0.25g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1896938-1.0g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1896938-2.5g |
4-bromo-2-(piperidin-2-yl)phenol |
1337256-60-6 | 2.5g |
$2912.0 | 2023-09-18 |
4-bromo-2-(piperidin-2-yl)phenol 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
4-bromo-2-(piperidin-2-yl)phenolに関する追加情報
Chemical Profile of 4-bromo-2-(piperidin-2-yl)phenol (CAS No. 1337256-60-6)
4-bromo-2-(piperidin-2-yl)phenol, identified by its CAS number 1337256-60-6, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated phenolic structure linked to a piperidine moiety, has garnered attention due to its potential applications in drug discovery and molecular biology. The unique combination of functional groups in 4-bromo-2-(piperidin-2-yl)phenol makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The structural integrity of 4-bromo-2-(piperidin-2-yl)phenol is characterized by a bromine atom at the 4-position of a phenol ring, which is further substituted with a piperidine ring at the 2-position. This arrangement imparts distinct chemical properties that are highly valuable in medicinal chemistry. The bromine atom, for instance, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.
In recent years, the pharmaceutical industry has seen a surge in interest for molecules containing piperidine scaffolds due to their favorable pharmacokinetic profiles and biological activity. Piperidine derivatives are known to exhibit properties such as improved solubility, better oral bioavailability, and enhanced binding affinity to biological targets. The incorporation of piperidin-2-yl into 4-bromo-2-(piperidin-2-yl)phenol thus enhances its potential as a building block for drug candidates targeting various diseases.
The phenolic group in 4-bromo-2-(piperidin-2-yl)phenol also contributes to its utility in medicinal chemistry. Phenols are well-documented for their antioxidant properties and their ability to interact with biological systems through hydrogen bonding. This makes them particularly useful in designing molecules that modulate enzyme activity or interact with specific protein receptors. The presence of both bromine and piperidine functionalities allows for further derivatization, enabling researchers to fine-tune the properties of the compound to meet specific therapeutic needs.
Recent studies have highlighted the importance of 4-bromo-2-(piperidin-2-yl)phenol in the development of small-molecule inhibitors for various therapeutic targets. For instance, researchers have explored its potential as an intermediate in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine atom facilitates the introduction of aryl groups via cross-coupling reactions, while the piperidine moiety can be tailored to optimize binding interactions with protein targets.
The compound's relevance extends beyond kinase inhibition. Emerging research suggests that derivatives of 4-bromo-2-(piperidin-2-yl)phenol may have applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The phenolic group can interact with hydrophobic pockets in proteins, while the piperidine ring can engage in hydrogen bonding networks, making it an attractive scaffold for designing drugs that interact with neural receptors.
In addition to its pharmaceutical applications, 4-bromo-2-(piperidin-2-yl)phenol has shown promise in materials science. Its unique structural features make it a candidate for developing organic semiconductors or luminescent materials. The bromine substituent allows for polymerization or coordination with metal centers, while the piperidine ring can influence electronic properties through steric and electronic effects.
The synthesis of 4-bromo-2-(piperidin-2-yl)phenol typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the bromination of a phenol derivative followed by nucleophilic substitution with piperidine derivatives. Advanced synthetic techniques such as transition-metal-catalyzed reactions have been employed to improve yield and selectivity, ensuring high purity levels necessary for pharmaceutical applications.
The growing interest in 4-bromo-2-(piperidin-2-yl)phenol has led to several patents and publications detailing its synthesis and applications. Researchers continue to explore new derivatives and analogs to expand its utility further. Collaborative efforts between academia and industry are driving innovation in this field, leading to novel drug candidates and advanced materials based on this versatile compound.
In conclusion, 4-bromo-2-(piperidin-2-y]phenol (CAS No. 1337256—60—6) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with potential applications across multiple therapeutic areas. As research progresses, we can expect further discoveries highlighting its importance in drug development and material science.
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